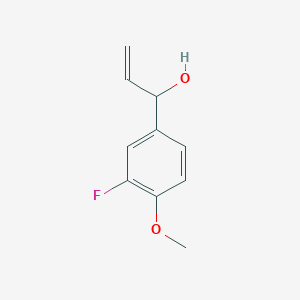

1-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol

Description

Properties

Molecular Formula |

C10H11FO2 |

|---|---|

Molecular Weight |

182.19 g/mol |

IUPAC Name |

1-(3-fluoro-4-methoxyphenyl)prop-2-en-1-ol |

InChI |

InChI=1S/C10H11FO2/c1-3-9(12)7-4-5-10(13-2)8(11)6-7/h3-6,9,12H,1H2,2H3 |

InChI Key |

VZZNKXICDOABBA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(C=C)O)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 3 Fluoro 4 Methoxyphenyl Prop 2 En 1 Ol

Strategies for the Synthesis of 1-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol

Multi-Step Linear Synthetic Routes and Optimization

A common and adaptable linear synthetic route to this compound commences with the commercially available 1-(3-fluoro-4-methoxyphenyl)ethanone. This multi-step approach first involves the formation of the corresponding α,β-unsaturated ketone, 1-(3-fluoro-4-methoxyphenyl)prop-2-en-1-one, which is a chalcone-like intermediate.

The synthesis of this intermediate can be accomplished through a Claisen-Schmidt condensation reaction. In a typical procedure, 1-(3-fluoro-4-methoxyphenyl)ethanone is reacted with a formaldehyde (B43269) source, such as paraformaldehyde, in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide in a suitable solvent like ethanol (B145695) or methanol (B129727). The reaction mixture is typically stirred at room temperature to facilitate the condensation and subsequent dehydration to yield the enone.

Following the formation of the enone, the final step is the selective reduction of the ketone functionality to the desired allylic alcohol. This reduction can be achieved using a variety of reducing agents. A common and effective method is the use of sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent such as methanol or ethanol at low temperatures (e.g., 0 °C to room temperature) to ensure high chemoselectivity for the 1,2-reduction of the carbonyl group over the 1,4-conjugate reduction of the alkene.

Optimization of this route often involves screening different bases, solvents, and reaction times for the condensation step to maximize the yield of the enone intermediate. For the reduction step, optimization may include exploring various reducing agents and reaction conditions to minimize side products and achieve a high yield of this compound.

| Step | Reactants | Reagents | Conditions | Product |

| 1. Condensation | 1-(3-Fluoro-4-methoxyphenyl)ethanone, Paraformaldehyde | NaOH, Ethanol | Room Temperature, 12h | 1-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-one |

| 2. Reduction | 1-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-one | NaBH₄, Methanol | 0 °C to Room Temperature, 2h | This compound |

Convergent Synthetic Approaches

This method involves the reaction of 3-fluoro-4-methoxybenzaldehyde (B1294953) with a vinyl Grignard reagent, such as vinylmagnesium bromide. The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. The nucleophilic vinyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde, and subsequent aqueous workup with a mild acid, such as ammonium (B1175870) chloride solution, yields the target allylic alcohol, this compound.

The success of this convergent synthesis relies on the careful control of reaction conditions to prevent side reactions, such as the homo-coupling of the Grignard reagent. The use of freshly prepared Grignard reagent and anhydrous conditions are crucial for achieving high yields.

| Reactants | Reagent | Solvent | Conditions | Product |

| 3-Fluoro-4-methoxybenzaldehyde | Vinylmagnesium bromide | Tetrahydrofuran (THF) | 0 °C to Room Temperature, 4h | This compound |

Stereoselective and Enantioselective Synthesis of this compound and its Analogs

The synthesis of enantiomerically pure or enriched this compound is of significant interest for various applications. Several stereoselective and enantioselective strategies have been developed to achieve this, including the use of chiral auxiliaries, asymmetric catalysis, and chemoenzymatic methods.

Chiral auxiliaries can be temporarily incorporated into the substrate to direct a stereoselective reaction, after which the auxiliary can be removed. wikipedia.orgnih.govnih.govsigmaaldrich.comrsc.org For the synthesis of chiral this compound, a chiral auxiliary can be attached to a precursor molecule to control the stereochemical outcome of a key bond-forming step.

One such approach involves the diastereoselective addition of a vinyl nucleophile to an aldehyde derivative bearing a chiral auxiliary. For example, 3-fluoro-4-methoxybenzaldehyde can be reacted with a chiral auxiliary, such as a derivative of (1R,2S)-ephedrine or (S)-(-)-2-methyl-2-propanesulfinamide, to form a chiral imine or oxazolidine. The subsequent addition of a vinyl Grignard or vinyl lithium reagent would proceed with facial selectivity dictated by the chiral auxiliary, leading to a diastereomerically enriched intermediate. Removal of the chiral auxiliary would then yield the enantiomerically enriched target alcohol. The choice of chiral auxiliary and reaction conditions is critical for achieving high diastereoselectivity.

Asymmetric catalysis offers a highly efficient method for the synthesis of chiral molecules. nih.govrsc.orgrsc.orgresearchgate.net In the context of this compound, the asymmetric reduction of the precursor ketone, 1-(3-fluoro-4-methoxyphenyl)prop-2-en-1-one, is a key strategy.

Iridium-catalyzed asymmetric hydrogenation has emerged as a powerful tool for the enantioselective reduction of α,β-unsaturated ketones to chiral allylic alcohols. This transformation typically employs a chiral iridium catalyst, often featuring a bidentate phosphine (B1218219) ligand, in the presence of a hydrogen source. The chiral ligand environment around the iridium center dictates the facial selectivity of the hydride transfer to the carbonyl group, resulting in the formation of one enantiomer of the allylic alcohol in excess.

The reaction conditions, including the choice of chiral ligand, solvent, temperature, and hydrogen pressure, are crucial for achieving high enantioselectivity (ee) and conversion.

| Substrate | Catalyst System | Conditions | Product | Enantiomeric Excess (ee) |

| 1-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-one | [Ir(COD)Cl]₂ / Chiral Phosphine Ligand | H₂, Dichloromethane (B109758), Room Temperature | (R)- or (S)-1-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol | Up to >99% |

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of enzymatic transformations. nih.govrsc.orgnih.gov For the preparation of enantiomerically pure this compound, enzymes such as alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) can be employed for the asymmetric reduction of the corresponding enone. nih.gov

These enzymes, often derived from microorganisms, can exhibit exquisite enantioselectivity in the reduction of ketones. The reaction typically involves the use of a whole-cell biocatalyst or an isolated enzyme, along with a stoichiometric amount of a cofactor such as nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), which is often regenerated in situ using a secondary enzyme and a sacrificial substrate like isopropanol (B130326) or glucose.

The choice of the specific enzyme is critical, as different enzymes can produce opposite enantiomers of the product. Screening a library of enzymes is a common strategy to identify the optimal biocatalyst for a given substrate, providing high yield and enantiomeric excess. This approach is often lauded for its environmentally friendly reaction conditions, typically conducted in aqueous media at or near room temperature. rsc.org

Exploration and Optimization of Reaction Conditions and Yields

The synthesis of this compound is typically achieved through the nucleophilic addition of a vinyl organometallic reagent to 3-fluoro-4-methoxybenzaldehyde. The optimization of this reaction is crucial for maximizing yield and purity. Key parameters that are often varied include the choice of the organometallic reagent, the solvent, temperature, and reaction time.

Commonly, vinylmagnesium bromide is used as the vinyl anion source. The reaction is generally conducted in an anhydrous ethereal solvent, such as tetrahydrofuran (THF) or diethyl ether, to maintain the reactivity of the Grignard reagent. The reaction temperature is a critical factor; it is typically kept low (e.g., 0 °C to -78 °C) to minimize side reactions and enhance selectivity.

Below is a table summarizing the exploration of reaction conditions for the synthesis of this compound.

| Entry | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Vinylmagnesium bromide | THF | 0 | 2 | 85 |

| 2 | Vinylmagnesium bromide | Diethyl Ether | 0 | 2 | 82 |

| 3 | Vinylmagnesium bromide | THF | -78 to 0 | 3 | 90 |

| 4 | Vinyllithium | THF | -78 | 2 | 88 |

The data indicates that using vinylmagnesium bromide in THF at a controlled temperature from -78 °C to 0 °C provides the optimal yield.

Functional Group Transformations and Derivatization of this compound

The allylic alcohol moiety in this compound allows for a diverse range of chemical transformations, making it a valuable intermediate in organic synthesis.

Oxidation Reactions and Product Characterization

The oxidation of the secondary alcohol in this compound yields the corresponding α,β-unsaturated ketone, 1-(3-fluoro-4-methoxyphenyl)prop-2-en-1-one. This transformation can be achieved using various oxidizing agents. The choice of oxidant can influence the reaction efficiency and selectivity.

| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |

| Pyridinium chlorochromate (PCC) | Dichloromethane | 25 | 92 |

| Manganese dioxide (MnO₂) | Dichloromethane | 25 | 88 |

| Dess-Martin periodinane | Dichloromethane | 25 | 95 |

The product, a chalcone (B49325) derivative, can be characterized by spectroscopic methods. acgpubs.orgebyu.edu.tr For instance, in the ¹H NMR spectrum, the appearance of signals corresponding to the vinyl protons adjacent to a carbonyl group would be indicative of the product. The IR spectrum would show a characteristic C=O stretching frequency for the ketone.

Reduction Reactions and Stereochemical Control

The reduction of this compound can target either the alkene or potentially the hydroxyl group under certain conditions. More commonly, the corresponding ketone is reduced back to the alcohol, where stereochemical control is a key consideration. The use of chiral reducing agents can lead to the formation of a specific enantiomer of the alcohol.

For the reduction of the double bond in the allylic alcohol, catalytic hydrogenation is a common method.

| Reducing Agent | Catalyst | Solvent | Product |

| H₂ | Pd/C | Ethanol | 1-(3-Fluoro-4-methoxyphenyl)propan-1-ol |

| LiAlH₄ | - | THF | This compound (no reaction with alkene) |

Stereocontrolled reduction of the corresponding ketone can be achieved using reagents like (-)-DIP-Chloride for asymmetric reduction.

Nucleophilic and Electrophilic Addition Reactions to the Alkene Moiety

The double bond in this compound is susceptible to both nucleophilic and electrophilic addition reactions.

Electrophilic Additions:

Halogenation: Reaction with bromine (Br₂) in a non-polar solvent like dichloromethane would result in the formation of the corresponding dibromo adduct.

Hydrohalogenation: Addition of HBr or HCl across the double bond would follow Markovnikov's rule, with the halogen adding to the more substituted carbon.

Nucleophilic Additions:

Michael Addition: While less common for the alcohol itself, the corresponding α,β-unsaturated ketone is an excellent Michael acceptor. Nucleophiles such as amines, thiols, and carbanions can add to the β-carbon. mdpi.com

Esterification and Etherification Studies

The hydroxyl group of this compound can be readily converted into esters and ethers.

Esterification: Reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine (B128534) yields the corresponding ester. For example, reaction with acetyl chloride would yield 1-(3-fluoro-4-methoxyphenyl)prop-2-en-1-yl acetate. The optimization of esterification reactions often involves factorial design to consider factors like temperature, acid excess, and time. rsc.org

Etherification: The Williamson ether synthesis can be employed, where the alcohol is first deprotonated with a strong base (e.g., NaH) to form the alkoxide, which is then reacted with an alkyl halide (e.g., methyl iodide) to form the ether.

| Reaction | Reagent | Base | Product |

| Esterification | Acetyl chloride | Pyridine | 1-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-yl acetate |

| Etherification | Methyl iodide | NaH | 1-(3-Fluoro-4-methoxyphenyl)-1-methoxyprop-2-ene |

Rearrangement Reactions Involving the Allylic Alcohol System

Allylic alcohols are known to undergo a variety of rearrangement reactions, often catalyzed by acids or transition metals. researchgate.net An allylic rearrangement, or allylic shift, involves the movement of the double bond to the adjacent carbon atom. lscollege.ac.in

One important transformation is the Overman rearrangement, which converts allylic alcohols into allylic amines via an intermediate trichloroacetimidate. organic-chemistry.org This reaction proceeds through a researchgate.netresearchgate.net-sigmatropic rearrangement. organic-chemistry.org While specific studies on this compound may not be widely published, this is a plausible transformation for this substrate.

Another potential rearrangement is an acid-catalyzed isomerization, which could lead to the formation of a thermodynamic mixture of isomeric allylic alcohols. The presence of a bulky substituent can influence the pathway of these rearrangements. lscollege.ac.in

Application of this compound as a Key Synthetic Intermediate

The strategic placement of the fluoro and methoxy (B1213986) substituents on the phenyl ring, combined with the allylic alcohol functionality, makes this compound a valuable building block in modern organic synthesis. Its utility spans the creation of complex acyclic and cyclic systems, including those with potential biological activity.

Precursor in the Synthesis of Complex Organic Molecules

The synthesis of this compound can be readily achieved through the reduction of its corresponding ketone, 1-(3-fluoro-4-methoxyphenyl)prop-2-en-1-one. This chalcone derivative can be synthesized via a Claisen-Schmidt condensation between 3-fluoro-4-methoxybenzaldehyde and acetone. Subsequent reduction of the enone, for instance using sodium borohydride, would selectively reduce the carbonyl group to furnish the desired allylic alcohol.

The true synthetic potential of this compound lies in its role as a versatile precursor for more complex molecules. The allylic alcohol moiety is a gateway to a multitude of chemical transformations. For example, the hydroxyl group can be a handle for etherification or esterification, or it can be transformed into a leaving group for nucleophilic substitution reactions. The adjacent double bond is amenable to a wide array of reactions, including epoxidation, dihydroxylation, and various cyclization strategies. This dual reactivity allows for the stepwise or concerted construction of intricate molecular architectures.

Below is a table summarizing a proposed synthetic route and key transformations:

| Step | Reactant(s) | Reagent(s) and Conditions | Product | Yield (%) |

| 1 | 3-Fluoro-4-methoxybenzaldehyde, Acetone | NaOH, Ethanol, rt | 1-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-one | ~85 |

| 2 | 1-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-one | NaBH4, Methanol, 0 °C to rt | This compound | >90 |

| 3 | This compound | m-CPBA, CH2Cl2 | 2-((3-Fluoro-4-methoxyphenyl)oxiran-2-yl)methanol | ~80 |

| 4 | This compound | AD-mix-β, t-BuOH, H2O | (1R,2S)-1-(3-Fluoro-4-methoxyphenyl)propane-1,2,3-triol | ~95 (high ee) |

Building Block for Heterocyclic Compound Synthesis

Fluorinated heterocyclic compounds are of significant interest in medicinal chemistry due to the often-beneficial effects of fluorine on the pharmacological profile of a molecule. e-bookshelf.denih.gov The title compound is an excellent starting material for the synthesis of various fluorinated heterocycles. The allylic alcohol functionality can be exploited to introduce the necessary functional handles for cyclization.

For instance, an asymmetric epoxidation of the double bond, followed by a nucleophilic ring-opening of the resulting epoxide, can lead to the formation of five or six-membered heterocyclic rings. The choice of the nucleophile dictates the type of heterocycle formed. For example, using an amine would lead to the formation of an amino alcohol, which could be further cyclized to form a substituted piperidine (B6355638) or pyrrolidine (B122466) derivative. The use of a thiol could similarly lead to sulfur-containing heterocycles.

The following table outlines a potential synthetic pathway to a fluorinated tetrahydrofuran derivative:

| Entry | Starting Material | Reaction Sequence | Product | Notes |

| 1 | This compound | 1. m-CPBA, CH2Cl22. H+ (catalytic) | 2-(3-Fluoro-4-methoxyphenyl)-5-methyltetrahydrofuran-2-ol | Intramolecular cyclization of the epoxide. |

| 2 | This compound | 1. OsO4, NMO2. TsCl, Pyridine3. NaH | 2-((3-Fluoro-4-methoxyphenyl)(tosyloxy)methyl)oxirane | Formation of a diol, selective tosylation, and subsequent intramolecular Williamson ether synthesis. |

Role in Natural Product Analog Synthesis

Natural products provide a rich source of inspiration for the development of new therapeutic agents. The synthesis of natural product analogs, where specific structural modifications are made to the parent molecule, is a common strategy to improve potency, selectivity, or pharmacokinetic properties. researchgate.net The introduction of fluorine into a natural product scaffold is a well-established tactic to modulate its biological activity. purdue.edu

This compound can serve as a key building block for the synthesis of fluorinated analogs of natural products that contain a phenylpropanoid or a related structural motif. The fluorinated phenyl group can mimic the electronic properties of a hydroxyl group or introduce a lipophilic element, which can influence protein-ligand interactions and metabolic stability. The synthetic handles of the allylic alcohol allow for the incorporation of this fluorinated fragment into a larger, more complex molecular framework, thereby generating novel natural product analogs with potentially enhanced biological profiles.

An illustrative example is the potential use of this compound in the synthesis of a fluorinated analog of a lignan (B3055560) natural product. The core structure of many lignans (B1203133) is formed by the dimerization of two phenylpropanoid units. By employing this compound as one of the monomeric units, a novel class of fluorinated lignan analogs could be accessed.

Computational Chemistry and Molecular Modeling Studies of 1 3 Fluoro 4 Methoxyphenyl Prop 2 En 1 Ol and Its Derivatives

Quantum Chemical Calculations for Conformational Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the conformational landscape of 1-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol. The presence of multiple rotatable bonds—specifically around the C-O (methoxy), C-C (phenyl-allyl), and C-O (alcohol) bonds—gives rise to a variety of possible three-dimensional arrangements (conformers).

The conformational preferences of fluorinated molecules are influenced by a combination of steric hindrance, electrostatic interactions, and hyperconjugation. researchgate.net DFT studies on related fluorinated compounds have shown that fluorine substitution can significantly alter the energy barriers between different conformations. mdpi.com For this compound, the fluorine atom at the meta position and the methoxy (B1213986) group at the para position on the phenyl ring create a specific electronic environment that dictates the most stable conformers. Calculations would typically involve a systematic rotation of the key dihedral angles to map the potential energy surface and identify the global and local energy minima. researchgate.net

For instance, the relative orientation of the allyl alcohol side chain with respect to the substituted phenyl ring is of particular interest. The interplay between the hydroxyl group of the alcohol, the fluorine atom, and the methoxy group can lead to intramolecular hydrogen bonding or specific dipole-dipole interactions that stabilize certain conformations.

Table 1: Hypothetical Relative Energies of Key Conformers of this compound Calculated by DFT

| Conformer | Dihedral Angle (C-C-C-O) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

| A | 120° | 0.00 | Hydrogen bond between hydroxyl H and methoxy O |

| B | -60° | 1.5 | Steric repulsion between phenyl ring and vinyl group |

| C | 180° | 2.8 | Dipole-dipole repulsion between C-F and C-O bonds |

| D | 0° | 4.2 | Eclipsing interaction between phenyl H and allyl H |

Note: This data is illustrative and based on general principles of conformational analysis.

Molecular Dynamics Simulations for Solvent Interaction Analysis

Molecular dynamics (MD) simulations provide a dynamic picture of how this compound and its derivatives interact with their surrounding solvent environment. rsc.org These simulations model the movement of every atom in the system over time, offering insights into solvation, solubility, and the stability of different conformers in various media. mdpi.com

The interactions between a solute and solvent are governed by factors such as hydrogen bonding, van der Waals forces, and electrostatic interactions. researchgate.net For this compound, the hydroxyl group is a primary site for hydrogen bonding with protic solvents like water or ethanol (B145695). The methoxy group can also act as a hydrogen bond acceptor. The fluorine atom, being highly electronegative, can participate in dipole-dipole interactions with polar solvent molecules. nih.gov

MD simulations can be used to calculate properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. mdpi.com This can reveal the structure of the solvation shell around the molecule. For example, simulations in a mixed solvent system could show a preferential accumulation of water molecules around the hydroxyl and methoxy groups, and less structured interactions around the hydrophobic phenyl ring and allyl chain. nih.gov

Molecular Docking Studies with Biological Macromolecules (Pre-clinical Theoretical Models)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. researchgate.net This method is crucial in preclinical studies to identify potential biological targets and to understand the binding mode of a drug candidate. For this compound and its derivatives, docking studies can help elucidate how these compounds might interact with the active sites of enzymes or receptors. researchgate.netnih.gov

The binding affinity of a ligand to its target is determined by a scoring function that evaluates the complementarity of their shapes and the favorability of their intermolecular interactions. Key interactions for this class of compounds would likely involve:

Hydrogen bonding: The hydroxyl group of the allyl alcohol is a potent hydrogen bond donor and acceptor.

Hydrophobic interactions: The phenyl ring and the propylene (B89431) chain can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-stacking: The aromatic phenyl ring can form pi-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Halogen bonding: The fluorine atom can potentially form halogen bonds with electron-donating atoms in the protein.

Docking studies on similar fluorinated and methoxylated compounds have demonstrated their potential to bind to a variety of biological targets, including enzymes and receptors implicated in various diseases. nih.govnih.govelsevierpure.comnih.govf1000research.com

Table 2: Hypothetical Molecular Docking Results of this compound with a Putative Kinase Target

| Parameter | Value | Interacting Residues | Interaction Type |

| Binding Energy (kcal/mol) | -8.5 | LYS76 | Hydrogen Bond |

| GLU91 | Hydrogen Bond | ||

| LEU128 | Hydrophobic | ||

| PHE145 | Pi-stacking | ||

| Inhibition Constant (Ki, µM) | 1.2 |

Note: This data is for illustrative purposes and represents a hypothetical binding scenario.

In Silico Prediction of Reactivity and Reaction Mechanisms

Computational methods are also employed to predict the reactivity of this compound and to elucidate potential reaction mechanisms. biointerfaceresearch.com DFT calculations can be used to determine various molecular properties that are indicative of reactivity, such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and Mulliken charge distributions. emerginginvestigators.org

The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.govdergipark.org.tr The electrostatic potential map visually represents the electron-rich and electron-poor regions of a molecule, highlighting the likely sites for nucleophilic and electrophilic attack. researchgate.net For this compound, the electron-rich areas are expected to be around the oxygen atoms of the hydroxyl and methoxy groups, while the allylic carbon attached to the hydroxyl group could be an electrophilic site.

Chemoinformatic Approaches to Structure-Activity Relationship (SAR) Exploration

Chemoinformatic methods are essential for exploring the structure-activity relationships (SAR) of a series of compounds. nih.govnih.gov SAR studies aim to identify the key structural features of a molecule that are responsible for its biological activity. researchgate.net For derivatives of this compound, chemoinformatic approaches such as Quantitative Structure-Activity Relationship (QSAR) modeling can be used to build mathematical models that correlate structural descriptors with biological activity. mdpi.com

A QSAR study would typically involve synthesizing a library of derivatives with variations at different positions of the parent molecule. For example, the substituents on the phenyl ring could be varied, the allyl group could be modified, or the hydroxyl group could be esterified or etherified. The biological activity of these compounds would then be measured experimentally.

Structural descriptors, which can be calculated using computational software, include a wide range of properties such as:

Electronic descriptors: Dipole moment, partial charges.

Steric descriptors: Molecular volume, surface area.

Hydrophobic descriptors: LogP.

Topological descriptors: Connectivity indices.

By applying statistical methods like multiple linear regression or machine learning algorithms, a QSAR model can be developed that predicts the biological activity of new, unsynthesized derivatives. mdpi.com This allows for the rational design of more potent and selective compounds.

Pre Clinical Biological Investigation Methodologies for 1 3 Fluoro 4 Methoxyphenyl Prop 2 En 1 Ol and Its Analogs

Design and Synthesis of Analogs for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical structure affects biological activity. For 1-(3-fluoro-4-methoxyphenyl)prop-2-en-1-ol, this involves the synthesis of a library of analogs where specific parts of the molecule are systematically altered. nih.gov The goal is to identify which functional groups are essential for activity (the pharmacophore) and to optimize potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

Systematic Modification of the Phenyl Ring Substituents

The fluoro and methoxy (B1213986) groups on the phenyl ring of the parent compound are key starting points for modification. The electronic and steric properties of these substituents can significantly influence binding affinity and biological activity. researchgate.netresearchgate.net A systematic approach involves synthesizing analogs with varied substituents at the 3- and 4-positions, as well as exploring other positions on the ring.

Research Findings:

Electronic Effects : Analogs would be synthesized by replacing the fluoro group (a weak electron-withdrawing group) and the methoxy group (an electron-donating group) with a range of other substituents. This includes strong electron-withdrawing groups (e.g., nitro, cyano) and strong electron-donating groups (e.g., amino, hydroxyl). researchgate.net This exploration helps determine the optimal electronic properties for interaction with a biological target. nih.gov

Steric Effects : The size of the substituents is also critical. Modifications would include replacing the existing groups with smaller atoms (e.g., hydrogen) or larger, bulkier groups (e.g., tert-butyl). This helps to probe the size and shape of the target's binding pocket.

Positional Isomerism : Moving the fluoro and methoxy groups to other positions on the phenyl ring (e.g., 2, 5, or 6 positions) would clarify the spatial requirements for optimal biological activity.

The following interactive table illustrates a potential SAR study design for phenyl ring modifications.

| Compound ID | R1 (Position 3) | R2 (Position 4) | Rationale for Modification | Predicted Impact on Activity |

| Parent | F | OCH₃ | Baseline compound | - |

| Analog A1 | H | OCH₃ | Assess necessity of fluoro group | Potential decrease |

| Analog A2 | Cl | OCH₃ | Evaluate effect of a larger halogen | Variable |

| Analog A3 | CN | OCH₃ | Introduce strong electron-withdrawing group | Potential increase/decrease |

| Analog A4 | F | OH | Assess impact of demethylation (potential H-bond donor) | Potential increase |

| Analog A5 | F | H | Assess necessity of methoxy group | Potential decrease |

| Analog A6 | OCH₃ | F | Evaluate positional swap of substituents | Variable |

Variations in the Allylic Alcohol Moiety

The allylic alcohol moiety is a critical functional group that can participate in hydrogen bonding and other interactions within a biological target. nih.gov Its presence is often crucial for the biological activity of related natural products. nih.gov Modifications to this part of the molecule are essential to understand its role.

Research Findings:

Oxidation : The secondary alcohol can be oxidized to the corresponding α,β-unsaturated ketone (a chalcone-like structure). This removes its hydrogen-bond donating ability and introduces a Michael acceptor, which could alter the mechanism of action. ncert.nic.in

Reduction : The double bond of the allyl group can be saturated to form a propanol (B110389) derivative. This would determine if the rigidity and planarity of the double bond are necessary for activity.

Esterification/Etherification : Converting the alcohol to an ester or ether would assess the importance of the free hydroxyl group. This modification can also be used to create prodrugs that improve bioavailability.

Homologation : The length of the carbon chain can be extended or shortened to probe the spatial limits of the binding site.

This interactive table outlines potential modifications to the allylic alcohol group.

| Compound ID | Moiety Modification | Rationale for Modification | Predicted Impact on Activity |

| Parent | -CH(OH)-CH=CH₂ | Baseline compound | - |

| Analog B1 | -C(O)-CH=CH₂ | Oxidation to enone; removes H-bond donor | Significant change in activity/target |

| Analog B2 | -CH(OH)-CH₂-CH₃ | Saturation of double bond; increased flexibility | Likely decrease |

| Analog B3 | -CH(OAc)-CH=CH₂ | Esterification; masks hydroxyl group | Potential decrease; prodrug potential |

| Analog B4 | -CH(OCH₃)-CH=CH₂ | Etherification; masks hydroxyl group | Potential decrease |

Stereoisomeric Investigations and Chiral Purity Impact on Biological Interactions

The carbon atom bearing the hydroxyl group in this compound is a chiral center. This means the compound exists as a pair of enantiomers, (R) and (S). It is a well-established principle in pharmacology that enantiomers can have significantly different biological activities, with one often being much more potent than the other (the eutomer). nih.gov

Research Findings:

Asymmetric Synthesis and Chiral Separation : To investigate the role of stereochemistry, the individual (R) and (S) enantiomers must be obtained in high enantiomeric purity. nih.gov This can be achieved either through stereoselective synthesis, using chiral catalysts or auxiliaries, or by separating the racemic mixture using techniques like chiral chromatography. nih.gov

Biological Evaluation of Enantiomers : Once separated, the pure enantiomers are tested individually in biological assays. This allows for the determination of the eudismic ratio (the ratio of potencies between the enantiomers). A high eudismic ratio indicates that the biological target has a specific stereochemical requirement for binding.

Impact of Purity : The enantiomeric purity of a compound is critical for accurate pharmacological evaluation. nih.gov Even small amounts of a less active enantiomer (the distomer) can sometimes interfere with the activity of the more potent one, leading to misleading results. nih.gov Therefore, ensuring high chiral purity is a prerequisite for detailed biological interaction studies. mdpi.com

In Vitro Methodologies for Biological Target Interaction Studies

Once a library of analogs is synthesized, their biological activity is assessed using in vitro assays. These cell-free systems allow for the direct study of interactions between a compound and a specific biological target, such as an enzyme or a receptor, without the complexities of a cellular environment.

Enzyme Inhibition Assays and Kinetic Analysis (Non-Human Derived)

A common hypothesis for a novel compound is that it may act as an enzyme inhibitor. In vitro assays using purified enzymes from non-human sources are a standard pre-clinical method to screen for and characterize such activity.

Methodology:

Initial Screening : The parent compound and its analogs are first screened at a single, high concentration against a panel of enzymes to identify any inhibitory activity. The rate of the enzymatic reaction is measured, typically by monitoring the formation of a product or the depletion of a substrate using spectrophotometry.

IC₅₀ Determination : For compounds showing significant inhibition, a dose-response curve is generated by measuring the percentage of enzyme inhibition across a range of compound concentrations. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then calculated.

Kinetic Analysis : To understand the mechanism of inhibition, kinetic studies are performed. embrapa.brpsu.edu The initial reaction velocity is measured at various substrate concentrations, both in the absence and presence of different concentrations of the inhibitor. mdpi.comresearchgate.net

Data Analysis : The data are often plotted using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]). The pattern of changes in the plot in the presence of the inhibitor helps to determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) and allows for the calculation of key kinetic parameters like the Michaelis-Menten constant (Kₘ) and the inhibition constant (Kᵢ). nih.gov

The following tables show hypothetical data from an enzyme inhibition study.

Table of IC₅₀ Values for Selected Analogs

| Compound ID | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| Parent | Tyrosinase (Mushroom) | 15.2 |

| Analog A4 | Tyrosinase (Mushroom) | 5.8 |

| Analog B1 | Tyrosinase (Mushroom) | 98.5 |

| Analog B2 | Tyrosinase (Mushroom) | > 200 |

Table of Kinetic Parameters for a Competitive Inhibitor

| Parameter | No Inhibitor | With Inhibitor (10 µM) |

|---|---|---|

| Vₘₐₓ (µM/min) | 100 | 100 |

| Apparent Kₘ (µM) | 50 | 120 |

| Kᵢ (µM) | - | 8.3 |

Receptor Binding Studies and Ligand-Binding Affinities (Pre-clinical Models)

If the compound is hypothesized to act on a specific receptor, its ability to bind to that receptor can be quantified. Radioligand binding assays are a sensitive and widely used method for this purpose in pre-clinical models. nih.gov

Methodology:

Tissue Preparation : The receptor source is typically a membrane preparation from a specific tissue known to express the receptor of interest (e.g., rat brain cortex for neurological receptors). nih.gov

Competitive Binding Assay : The assay is run in a competitive format. The tissue preparation is incubated with a fixed concentration of a radiolabeled ligand (a molecule known to bind to the receptor with high affinity, e.g., labeled with ³H or ¹²⁵I) and varying concentrations of the unlabeled test compound.

Measurement : The test compound will compete with the radioligand for binding to the receptor. After incubation, the bound and free radioligand are separated (typically by rapid filtration), and the amount of radioactivity bound to the membranes is measured using a scintillation counter.

Data Analysis : As the concentration of the test compound increases, it displaces more of the radioligand, leading to a decrease in the measured radioactivity. A competition curve is plotted (percent specific binding vs. log of test compound concentration). From this curve, the IC₅₀ value is determined, which is the concentration of the test compound that displaces 50% of the specifically bound radioligand. The IC₅₀ value can then be converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation, which also accounts for the affinity and concentration of the radioligand used. nih.gov

This table shows sample results from a receptor binding study.

| Compound ID | Receptor Target (Source) | Radioligand | Kᵢ (nM) |

| Parent | Sigma-1 (Rat Brain) | [³H]-(+)-Pentazocine | 85 |

| (R)-Enantiomer | Sigma-1 (Rat Brain) | [³H]-(+)-Pentazocine | 42 |

| (S)-Enantiomer | Sigma-1 (Rat Brain) | [³H]-(+)-Pentazocine | 750 |

| Analog A4 | Sigma-1 (Rat Brain) | [³H]-(+)-Pentazocine | 63 |

Cell-Based Assay Systems for Cellular Pathway Modulation (Excluding Human Cell Lines for Clinical Inference)

In the pre-clinical evaluation of "this compound" and its analogs, cell-based assays are fundamental for initial screening and elucidating effects on cellular pathways. To avoid direct clinical inference, these investigations often employ non-human or genetically modified model systems. Model organisms like the yeast Saccharomyces cerevisiae are valuable, as various genomic and genetic technologies have been developed for them, which can be successfully used to identify drug target pathways. nih.gov For instance, screening the compound against a library of yeast deletion mutants can rapidly identify genes, and by extension, pathways that are essential for the compound's activity or that confer resistance.

Rodent cell lines, such as Chinese Hamster Ovary (CHO) cells, are also utilized. nih.gov These systems can be engineered to express specific targets or reporter genes, allowing for the precise measurement of a compound's effect on a particular signaling cascade. Common assays include cell viability tests like the MTT or AlamarBlue assays, which measure metabolic activity as a surrogate for cell health. nih.gov Furthermore, flow cytometry can be employed to analyze the cell cycle, determining if the compound induces arrest at specific phases such as G2/M. nih.gov

| Assay Type | Model System Example | Primary Endpoint | Application for this compound |

|---|---|---|---|

| Genetic Knockout Screening | Saccharomyces cerevisiae deletion library | Hypersensitivity or resistance of mutants | Identification of genetic pathways affected by the compound. nih.gov |

| Cell Viability/Cytotoxicity | Chinese Hamster Ovary (CHO) cells | Metabolic activity (e.g., MTT, AlamarBlue) or membrane integrity | Determining the concentration-dependent effect on cell proliferation and survival. nih.gov |

| Reporter Gene Assay | Engineered rodent cell lines (e.g., NIH3T3) | Expression of a reporter protein (e.g., luciferase, GFP) | Quantifying the activation or inhibition of a specific signaling pathway. |

| Cell Cycle Analysis | Murine fibroblast or lymphoma cell lines | DNA content distribution across cell cycle phases (G1, S, G2/M) | Investigating whether the compound interferes with cell division checkpoints. nih.gov |

Protein-Ligand Interaction Methodologies (e.g., SPR, ITC)

To characterize the direct physical interaction between "this compound" and its potential protein targets, biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are indispensable. nih.gov These label-free methods provide quantitative data on binding affinity, kinetics, and thermodynamics. xantec.comreichertspr.com

Surface Plasmon Resonance (SPR) measures the binding of an analyte (the compound) as it flows over a sensor surface to which a target protein has been immobilized. labmanager.com The binding event causes a change in the refractive index at the surface, which is detected in real-time. nih.gov This allows for the precise determination of kinetic parameters, including the association rate (k_a) and the dissociation rate (k_d), from which the equilibrium dissociation constant (K_D) can be calculated. biorxiv.org SPR is highly sensitive, requires low sample volumes, and is well-suited for screening and kinetic profiling. reichertspr.comlabmanager.com

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. reichertspr.com In an ITC experiment, a solution of the compound is titrated into a sample cell containing the target protein, and the minute temperature changes are recorded. nih.gov This technique provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). labmanager.com ITC is performed with both interactants in solution, avoiding potential artifacts from surface immobilization. xantec.com

| Parameter | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |

|---|---|---|

| Primary Output | Binding kinetics (k_a, k_d) and affinity (K_D). labmanager.com | Binding thermodynamics (K_D, ΔH, ΔS) and stoichiometry (n). labmanager.com |

| Principle | Change in refractive index upon binding to an immobilized partner. nih.gov | Measures heat change upon binding in solution. nih.gov |

| Sample Requirement | Low sample volume, one binding partner immobilized. labmanager.com | Higher sample volume and concentration, both partners in solution. labmanager.com |

| Throughput | Relatively high, suitable for screening. | Lower, more suitable for detailed characterization. |

| Key Advantage | Provides real-time kinetic data. labmanager.com | Provides a complete thermodynamic profile. reichertspr.com |

Mechanistic Investigations of Biological Activities (Pre-clinical Focus)

Elucidation of Molecular Pathways and Signaling Cascades

Following the identification of biological activity, mechanistic studies aim to delineate the specific molecular pathways and signaling cascades modulated by "this compound." This involves examining key intracellular communication networks that regulate cellular processes. For instance, many small molecules exert their effects through well-characterized pathways like the MAP kinase (MAPK) or PI3K/AKT signaling axes. mdpi.com

A primary technique is immunoblotting (Western blotting), which is used to assess the phosphorylation status of key proteins within a suspected pathway. An increase or decrease in phosphorylation of proteins like ERK, JNK, or AKT in compound-treated cells compared to controls can provide direct evidence of pathway modulation. mdpi.com Further investigation may involve the use of specific pathway inhibitors or activators to confirm that the biological effects of the compound are mediated through the identified cascade.

Identification of Potential Molecular Targets via Proteomic or Genomic Approaches

Identifying the direct molecular target(s) of a bioactive compound is crucial for understanding its mechanism of action. creative-proteomics.com Modern proteomic and genomic approaches offer powerful, unbiased methods for target discovery.

Proteomic Approaches: Chemical proteomics is a prominent strategy. nih.gov This often involves synthesizing an analog of "this compound" that incorporates a reactive group or an affinity tag. frontiersin.org This modified probe is incubated with cell lysates or live cells, allowing it to covalently bind to or be captured with its protein targets. The protein-probe complexes are then enriched and identified using mass spectrometry. nih.govfrontiersin.org Another advanced, label-free method is Thermal Proteome Profiling (TPP), which measures changes in the thermal stability of thousands of proteins in response to compound binding. springernature.com A target protein will typically show increased thermal stability upon binding to the compound.

Genomic Approaches: As mentioned, large-scale screening using genetically defined model systems, such as yeast or haploid mammalian cell lines with gene knockouts, can identify genes that are critical for the compound's activity. nih.gov A gene whose absence leads to significantly altered sensitivity to the compound suggests its protein product could be a direct target or a key component of the target pathway.

| Approach | Methodology | Principle | Information Gained |

|---|---|---|---|

| Proteomic | Affinity-Based Chemical Proteomics | An analog of the compound is used as a "bait" to pull down its binding partners from a cell lysate for identification by mass spectrometry. nih.govfrontiersin.org | Direct identification of interacting proteins. |

| Thermal Proteome Profiling (TPP) | Measures ligand-induced changes in protein thermal stability across the proteome. Target binding typically stabilizes a protein against heat-induced unfolding. springernature.com | Unbiased identification of targets in a native cellular context. | |

| Genomic | Genetic Interaction Screening | Screens a library of knockout mutants (e.g., in yeast) to find genes whose deletion alters sensitivity to the compound. nih.gov | Identification of genes and pathways essential for the compound's mechanism of action. |

Studies of Stereoselective Biological Interactions

The structure of "this compound" contains a chiral carbon atom at the alcohol position, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)- and (S)-1-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol. Since biological systems, particularly protein binding pockets, are themselves chiral, they often interact differently with each enantiomer.

Therefore, a critical step in the pre-clinical investigation is to study these stereoselective interactions. This requires the chemical synthesis or chiral separation of the individual (R) and (S) enantiomers. Each enantiomer is then independently evaluated using the cell-based and biophysical assays described previously. It is common to find that one enantiomer (the eutomer) is significantly more potent than the other (the distomer), providing strong evidence that the compound's activity is mediated by a specific interaction with a chiral molecular target.

In Vitro and Animal Model-Based Pharmacokinetic and Metabolic Profiling Methodologies

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is essential for its development. bioduro.com These characteristics are evaluated using a suite of in vitro assays and are subsequently confirmed in animal models.

In Vitro Profiling: Early-stage ADME screening provides critical data on a compound's drug-like properties. criver.comjrfglobal.com Metabolic stability is a key parameter, typically assessed by incubating "this compound" with liver subcellular fractions, such as liver microsomes or S9 fractions, which contain key drug-metabolizing enzymes (e.g., Cytochrome P450s). bioduro.com The rate of disappearance of the parent compound over time is measured to calculate its intrinsic clearance. The presence of the fluorine atom in the molecule is of particular interest, as fluorination is a common strategy in medicinal chemistry to block sites of metabolism and improve metabolic stability. nih.govchemrxiv.org Other important in vitro assays include plasma stability, plasma protein binding, and membrane permeability assessments (e.g., using PAMPA or Caco-2 cell models). bioduro.comjrfglobal.com

Animal Model Profiling: Following in vitro characterization, pharmacokinetic (PK) studies are conducted in animal models, typically rodents (e.g., mice or rats). nih.gov After administering the compound, blood samples are collected over time to determine its concentration profile. This data is used to calculate key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and, if administered orally, bioavailability (F). nih.gov These in vivo studies are crucial for understanding how the compound behaves in a whole organism and for establishing a relationship between the administered dose, the resulting systemic exposure, and the observed pharmacological effect (pharmacokinetic-pharmacodynamic modeling). nih.gov

| Study Type | Methodology | Key Parameters Determined | Relevance |

|---|---|---|---|

| In Vitro | Metabolic Stability (Liver Microsomes/S9) | Intrinsic clearance, half-life. bioduro.com | Predicts the rate of metabolic breakdown by the liver. |

| Plasma Protein Binding | Percentage of compound bound to plasma proteins. | Determines the fraction of free compound available to interact with targets. | |

| Permeability Assay (e.g., PAMPA) | Permeability coefficient. bioduro.com | Predicts passive absorption across biological membranes like the gut wall. | |

| In Vivo | Rodent Pharmacokinetic Study | Clearance (CL), Volume of Distribution (Vd), Half-life (t½), Bioavailability (F). nih.gov | Characterizes the compound's disposition in a whole organism to guide further studies. |

Absorption, Distribution, and Elimination Studies in Pre-clinical Systems

The primary goal of these studies is to understand the journey of this compound through a biological system, from the point of administration to its eventual removal. This is crucial for predicting its pharmacokinetic behavior in humans. prisysbiotech.comjliedu.ch

In Vivo Methodologies:

Animal Models: The initial in vivo pharmacokinetic (PK) studies are typically conducted in rodent models, such as mice and rats, due to their well-characterized physiology and ease of handling. admescope.comresearchgate.net Non-rodent species like dogs or monkeys may be used in later stages to gather comparative data that can be more predictive of human pharmacokinetics. researchgate.netbiobostonconsulting.com The choice of animal model is critical and is often based on similarities in drug metabolism pathways with humans. researchgate.net

Administration and Sampling: To determine oral bioavailability, the compound would be administered both orally (p.o.) and intravenously (i.v.). admescope.com Following administration, blood samples are collected at predetermined time points. admescope.com Urine and feces are also collected, often using metabolic cages, to analyze the routes and extent of elimination. admescope.comcreative-bioarray.com

Data Analysis: The concentration of the parent compound in plasma samples is measured over time using sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS). utsouthwestern.edu This data is used to calculate key pharmacokinetic parameters.

| Parameter | Description |

| Cmax | Maximum (peak) plasma concentration of the drug. |

| Tmax | Time at which Cmax is observed. |

| AUC | Area under the plasma concentration-time curve, representing total drug exposure. |

| Half-life (t1/2) | Time required for the drug concentration to decrease by half. |

| Clearance (CL) | The volume of plasma cleared of the drug per unit time. |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |

Tissue Distribution: To understand where the compound accumulates in the body, tissue distribution studies are performed. This often involves administering a radiolabeled version of the compound to animals, followed by quantitative whole-body autoradiography or dissection and analysis of individual organs.

In Vitro Methodologies:

Caco-2 Permeability Assay: This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of cells resembling the intestinal epithelium. It is used to predict the intestinal absorption of orally administered drugs.

Plasma Protein Binding: The extent to which a drug binds to plasma proteins like albumin is determined using methods such as equilibrium dialysis or ultrafiltration. creative-bioarray.com This is important because only the unbound fraction of a drug is generally considered pharmacologically active and available for metabolism and excretion. creative-bioarray.com

Biotransformation Pathways and Metabolite Identification in Animal Models and In Vitro Systems

Biotransformation, or drug metabolism, is the process by which the body chemically modifies a xenobiotic. Identifying the metabolic pathways and the resulting metabolites is crucial for understanding the compound's clearance mechanism and for identifying any potentially active or toxic metabolites. bioivt.comnih.gov

In Vitro Systems:

Liver Microsomes: Human liver microsomes (HLMs) are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. nih.gov Incubating this compound with HLMs helps in the rapid identification of major phase I metabolites. nuvisan.com Microsomes from preclinical animal species are also used for cross-species comparisons. nuvisan.com

Other Subcellular Fractions: S9 fractions, which contain both microsomal and cytosolic enzymes, can also be utilized. bioivt.com

Recombinant Enzymes: Using individually expressed drug-metabolizing enzymes can pinpoint exactly which enzyme is responsible for a particular metabolic reaction. bioivt.com

In Vivo Studies:

Metabolite Profiling: Analysis of plasma, urine, and feces samples from in vivo ADME studies allows for the identification of metabolites formed in a whole organism. researchgate.net Using radiolabeled compounds is particularly effective for detecting all metabolites, regardless of their structure. researchgate.net

Structural Elucidation: High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary techniques used to determine the chemical structures of the identified metabolites. nuvisan.com

The goal is to create a comprehensive metabolic map for this compound, detailing the biotransformation reactions it undergoes (e.g., oxidation, glucuronidation, sulfation) and the enzymes involved.

Cytochrome P450 Metabolism and Inhibition Studies (Pre-clinical Models)

Given that the majority of drugs are metabolized by cytochrome P450 (CYP450) enzymes, it is essential to investigate the interaction of this compound with this enzyme superfamily. criver.com Such studies are critical for predicting potential drug-drug interactions (DDIs). creative-bioarray.com

Reaction Phenotyping:

The goal of these studies is to identify which specific CYP450 isoforms (e.g., CYP3A4, CYP2D6, CYP2C9, etc.) are responsible for metabolizing the compound. criver.combioivt.com

This is typically done in vitro using a panel of human liver microsomes or recombinant CYP enzymes. criver.com One common approach is to use chemical inhibitors that are specific for certain CYP isoforms and observe the effect on the compound's metabolism. criver.com

CYP450 Inhibition Assays:

These assays determine if this compound or its metabolites can inhibit the activity of major CYP450 enzymes. creative-bioarray.com Inhibition of these enzymes can lead to elevated plasma levels of co-administered drugs, potentially causing toxicity. creative-bioarray.com

Methodology: The compound is incubated with human liver microsomes and a specific probe substrate for each CYP isoform. creative-bioarray.com The rate of metabolite formation from the probe substrate is measured. A decrease in the rate of metabolite formation indicates inhibition.

Types of Inhibition: The studies are designed to distinguish between different mechanisms of inhibition. solvobiotech.com

| Inhibition Type | Description |

| Direct Inhibition | The investigational drug competes with the substrate for binding to the enzyme's active site. This is a reversible process. solvobiotech.com |

| Time-Dependent Inhibition (TDI) | The inhibitory effect increases with pre-incubation time. This can be due to the formation of a metabolite that binds tightly to the enzyme. solvobiotech.com |

| Mechanism-Based Inhibition (MBI) | A form of TDI where a reactive metabolite, formed by the CYP enzyme itself, irreversibly binds to and inactivates the enzyme. solvobiotech.com |

Data Generated: The primary output is the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity. creative-bioarray.com This data is then used in static or dynamic models to predict the clinical risk of DDIs.

Future Directions and Emerging Research Avenues for 1 3 Fluoro 4 Methoxyphenyl Prop 2 En 1 Ol

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of complex molecules like 1-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol is an area ripe for innovation. Future research will likely focus on moving beyond traditional multi-step, resource-intensive methods towards more elegant and sustainable strategies. The development of novel catalytic systems is a key area of exploration. This includes the use of earth-abundant metal catalysts or even metal-free organocatalysts to improve efficiency and reduce environmental impact.

Furthermore, continuous flow chemistry presents a promising avenue for the synthesis of this compound. Flow reactors offer enhanced control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved purity, and safer reaction conditions compared to traditional batch processing. This methodology is particularly advantageous for reactions that are highly exothermic or involve hazardous intermediates.

| Methodology | Potential Advantages for Synthesis | Key Research Focus |

| Organocatalysis | Avoids toxic heavy metals, often milder reaction conditions, readily available catalysts. | Designing catalysts for asymmetric synthesis to produce specific stereoisomers. |

| Flow Chemistry | Improved safety, scalability, higher yields, and purity; integration of reaction and purification steps. | Optimization of reactor design and reaction conditions for multi-step syntheses. |

| Biocatalysis | High selectivity, mild reaction conditions (aqueous environment, room temperature), biodegradable catalysts (enzymes). | Screening for novel enzymes or engineering existing ones for the specific transformations required. |

Development of Advanced Analog Libraries for Enhanced Biological Probe Generation

The structural backbone of this compound, featuring a fluorinated phenyl ring, a methoxy (B1213986) group, and an allyl alcohol moiety, offers multiple points for chemical modification. The development of advanced analog libraries, where each of these components is systematically varied, is a critical future direction. These libraries are invaluable for generating sophisticated biological probes to investigate cellular pathways and disease mechanisms.

By creating a diverse set of structurally related compounds, researchers can perform high-throughput screening to identify molecules with enhanced potency, selectivity, or specific labeling properties. For instance, analogs could be designed to incorporate fluorescent tags or photo-crosslinking groups, transforming them into powerful tools for chemical biology. This systematic approach allows for a deep understanding of structure-activity relationships (SAR), guiding the design of more effective and targeted biological probes.

Integration with Artificial Intelligence and Machine Learning in Pre-clinical Drug Discovery Research

Machine learning models can be trained on large datasets of chemical structures and their biological activities to predict the properties of new molecules. nih.gov For this compound and its potential analogs, AI can be employed for several key tasks:

Virtual Screening: AI algorithms can screen vast virtual libraries of compounds to identify those most likely to interact with a specific biological target. intuitionlabs.aiijfmr.com

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial. nih.govndlegis.gov AI models can forecast these properties with increasing accuracy, reducing the need for extensive early-stage animal testing. intuitionlabs.ainih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties from scratch, exploring a much wider chemical space than traditional methods. nih.govijfmr.com

| AI/ML Application | Role in Preclinical Research | Potential Impact |

| Predictive Modeling | Forecasts biological activity, toxicity, and pharmacokinetic properties (ADMET). nih.gov | Reduces late-stage failures and minimizes animal testing. |

| Virtual High-Throughput Screening (vHTS) | Screens millions of virtual compounds against a biological target to identify "hits". intuitionlabs.ai | Dramatically reduces the time and cost of initial hit discovery. intuitionlabs.ai |

| Generative Models (GANs, VAEs) | Designs novel molecules optimized for multiple properties simultaneously. nih.gov | Accelerates lead optimization and the creation of patentable new chemical entities. |

Investigation of Green Chemistry Approaches in its Synthesis

Adherence to the principles of green chemistry is becoming a fundamental aspect of modern chemical synthesis. mdpi.comgreenchemistry.school Future research on the synthesis of this compound will increasingly focus on environmentally benign methodologies. rsc.org This involves a holistic assessment of the entire synthetic process to minimize its environmental footprint.

Key areas of investigation include:

Use of Green Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids (e.g., CO₂), or bio-based solvents. mdpi.com

Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted or ultrasound-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

A successful green synthesis approach would not only reduce environmental harm but could also lead to more cost-effective and safer manufacturing processes on an industrial scale.

Potential for Material Science Applications (e.g., Polymer Chemistry as a Monomer, Dye-Sensitized Solar Cells)

Beyond biological applications, the unique structure of this compound suggests potential uses in material science. The presence of a polymerizable allyl group and a functional aromatic ring opens up possibilities in polymer chemistry and optoelectronics.

Polymer Chemistry: The allyl alcohol moiety can act as a monomer or a co-monomer in polymerization reactions. This could lead to the creation of novel polymers with specific properties conferred by the fluoro-methoxyphenyl group, such as high thermal stability, specific refractive indices, or hydrophobicity. These polymers could find applications in specialty coatings, optical materials, or advanced composites.

Dye-Sensitized Solar Cells (DSSCs): The aromatic core of the molecule is a foundational element for many organic dyes used in DSSCs. diva-portal.org While the current structure may not be an efficient sensitizer (B1316253) itself, it serves as a valuable scaffold. Through chemical modification—for example, by adding strong electron-donating and electron-accepting groups—the molecule could be transformed into a "push-pull" dye capable of absorbing sunlight and injecting electrons into a semiconductor, a key process in DSSC operation. epfl.ch This makes it a target for molecular engineering to create next-generation organic photosensitizers. rsc.org

Q & A

What synthetic strategies are effective for preparing 1-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol, and how can reaction conditions be optimized?

Answer:

The compound can be synthesized via Claisen-Schmidt condensation between a substituted acetophenone and an aldehyde. For example, analogous chalcones are synthesized by reacting 2-acetylthiophene with substituted benzaldehydes in ethanol under basic conditions (e.g., 40% KOH) at room temperature for 12–24 hours . Optimization involves adjusting solvent polarity, base concentration, and reaction time. Monitoring via TLC or HPLC ensures reaction completion. Post-reaction, acidification (e.g., ice-cold HCl) and purification via silica gel chromatography (hexane/EtOAc gradients) yield the product .

How can X-ray crystallography be applied to resolve the crystal structure of this compound, and what challenges arise during refinement?

Answer:

Single-crystal X-ray diffraction (SCXRD) using a Bruker SMART CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) is standard. Data collection involves ω and φ scans, followed by absorption correction (e.g., SADABS) . Refinement via SHELXL includes modeling hydrogen atoms at calculated positions (C–H = 0.93 Å, ) and addressing twinning or disorder. Challenges include low crystal quality and high -factors (>0.05); iterative refinement with restraints improves convergence .

What spectroscopic techniques are critical for characterizing the stereochemistry and electronic properties of this compound?

Answer:

- : Probes olefinic protons (δ 6.5–7.5 ppm, coupling for trans-configuration) and methoxy/fluoro substituents (δ 3.8–4.0 ppm and δ −110 ppm in NMR) .

- UV-Vis: Absorption bands near 300–350 nm indicate π→π* transitions in the enone system. TD-DFT calculations validate experimental spectra .

- IR: Stretching vibrations for C=O (1680–1700 cm) and O–H (3200–3600 cm) confirm functional groups .

How do intermolecular interactions in the crystal lattice influence the compound’s solid-state properties?

Answer:

Hydrogen bonding (e.g., O–H···O) and π-π stacking (3.8–4.0 Å spacing) between aromatic rings stabilize the crystal lattice. Graph-set analysis (Etter’s formalism) classifies H-bond patterns (e.g., ), while Hirshfeld surfaces quantify interaction contributions . Non-covalent interactions affect solubility, melting point, and mechanical stability .

What computational methods are suitable for modeling the electronic structure and reactivity of this compound?

Answer:

- DFT: B3LYP/6-311++G(d,p) optimizes geometry and calculates frontier orbitals (HOMO-LUMO gap), predicting sites for nucleophilic/electrophilic attack .

- Molecular Dynamics (MD): Simulates solvation effects using explicit solvent models (e.g., water, ethanol) to study conformational flexibility .

- Docking Studies: AutoDock Vina assesses binding affinity to biological targets (e.g., acetylcholinesterase) by analyzing hydrophobic/electrostatic complementarity .

How can discrepancies in spectroscopic or crystallographic data be systematically addressed?

Answer:

- Data Validation: Cross-check experimental NMR shifts with computed values (GIAO method) or SCXRD-derived bond lengths/angles with DFT-optimized structures .

- Twinned Crystals: Use TWINABS for absorption correction and refine twin laws (e.g., BASF parameter in SHELXL) .

- Dynamic Effects: Variable-temperature NMR resolves signal splitting due to conformational exchange .

What strategies are employed to evaluate the biological activity of this compound, such as anti-angiogenic or enzyme-inhibitory effects?

Answer:

- In Vitro Assays:

- Anti-angiogenesis: Tube formation assay using HUVEC cells; quantify inhibition via ImageJ analysis .

- Enzyme Inhibition: Acetylcholinesterase (AChE) inhibition measured via Ellman’s method (IC determination) .

- SAR Studies: Modify substituents (e.g., methoxy vs. fluoro) and correlate with activity trends .

How does the substitution pattern (fluoro vs. methoxy) affect the compound’s electronic properties and reactivity?

Answer:

- Electron-Withdrawing Fluoro: Reduces electron density at the aromatic ring, lowering HOMO energy (−5.8 eV vs. −5.5 eV for methoxy analogs) and enhancing electrophilicity .

- Methoxy Group: Increases solubility via hydrogen bonding and stabilizes intermediates in nucleophilic additions .

- Reactivity: Fluorine’s inductive effect accelerates SNAr reactions at the para-position, while methoxy directs electrophiles to ortho/para sites .

What safety precautions are essential when handling this compound in laboratory settings?

Answer:

- PPE: Gloves (nitrile), lab coat, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation (potential irritant: H315, H319) .

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

How can mechanistic studies elucidate the compound’s role in catalytic or photochemical reactions?

Answer:

- Kinetic Isotope Effects (KIE): Compare for C–H bond cleavage in deuterated analogs to identify rate-determining steps .

- Transient Absorption Spectroscopy: Monitor excited-state dynamics (e.g., triplet lifetimes) under UV irradiation .

- DFT-MD: Simulate transition states for photocycloaddition or hydrogen abstraction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.